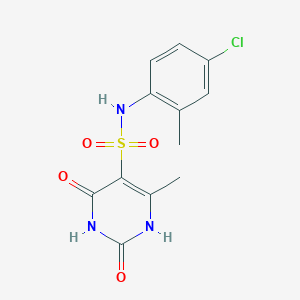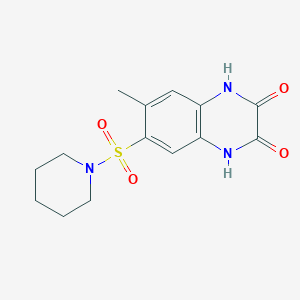![molecular formula C14H12N8 B11291873 2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile](/img/structure/B11291873.png)
2,7-diamino-3-[(E)-(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE is a complex organic compound that belongs to the class of pyrazolo[1,5-a]pyrimidines.
準備方法
The synthesis of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE typically involves the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . This method allows for versatile structural modifications at various positions of the pyrazolo[1,5-a]pyrimidine scaffold. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity.
化学反応の分析
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace specific functional groups. Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures. .
科学的研究の応用
2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
作用機序
The mechanism of action of 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE involves its interaction with molecular targets such as CDK2/cyclin A2. By inhibiting this enzyme, the compound can induce cell cycle arrest and apoptosis in cancer cells. This selective targeting of tumor cells makes it an attractive candidate for cancer treatment .
類似化合物との比較
Similar compounds to 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE include other pyrazolo[1,5-a]pyrimidine derivatives such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine These compounds share similar structural motifs but differ in their specific functional groups and biological activities. The unique combination of functional groups in 2,7-DIAMINO-3-[(1E)-2-(4-METHYLPHENYL)DIAZEN-1-YL]PYRAZOLO[1,5-A]PYRIMIDINE-6-CARBONITRILE contributes to its distinct chemical and biological properties .
特性
分子式 |
C14H12N8 |
|---|---|
分子量 |
292.30 g/mol |
IUPAC名 |
2,7-diamino-3-[(4-methylphenyl)diazenyl]pyrazolo[1,5-a]pyrimidine-6-carbonitrile |
InChI |
InChI=1S/C14H12N8/c1-8-2-4-10(5-3-8)19-20-11-12(16)21-22-13(17)9(6-15)7-18-14(11)22/h2-5,7H,17H2,1H3,(H2,16,21) |
InChIキー |
PNPJCNNIYHIWLS-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)N=NC2=C3N=CC(=C(N3N=C2N)N)C#N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[3-(7-hydroxy-4-methyl-2-oxo-2H-chromen-3-yl)propanoyl]glycylglycine](/img/structure/B11291791.png)
![3-(4-ethylphenyl)-6-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid](/img/structure/B11291793.png)
![ethyl 4-({[4-(1H-pyrazol-1-yl)phenyl]sulfonyl}amino)benzoate](/img/structure/B11291798.png)
![N-[2-(1-Cyclohexen-1-YL)ethyl]-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-A]pyrrolo[2,3-D]pyrimidine-2-carboxamide](/img/structure/B11291803.png)
![{5-[(3-chlorobenzyl)amino]-3-(pyridin-3-yl)-1H-1,2,4-triazol-1-yl}(3-methoxyphenyl)methanone](/img/structure/B11291804.png)

![N-(2-chloro-5-(trifluoromethyl)phenyl)-2-(5-methoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B11291814.png)

![N-[2-(tert-butylsulfanyl)ethyl]-2-hydroxy-4-methyl-6-oxo-1,6-dihydropyrimidine-5-sulfonamide](/img/structure/B11291840.png)
![6-butyl-2-[(4-chlorobenzyl)thio]-5-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B11291848.png)
![4-Methyl-6-(3-methylphenyl)-2-propyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291853.png)
![3-[(4-bromobenzyl)oxy]-1-hydroxy-9H-xanthen-9-one](/img/structure/B11291860.png)
![6-(4-Ethylphenyl)-4-methyl-2-[(2-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291877.png)
![4-Methyl-6-phenyl-2-(3-phenylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B11291885.png)
